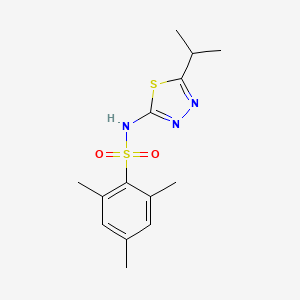
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and reducing inflammation. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its fluorescent properties, which allow for easy detection and visualization, and its potential as a versatile building block for designing new materials. However, 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, including further studies on its potential use as an anticancer agent, its role in protein aggregation and neurodegenerative diseases, and its potential as a building block for designing new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide and its potential toxicity.
Synthesemethoden
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitrobenzene in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. Another method involves the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitroaniline in the presence of triethylamine and catalytic amounts of p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein aggregation and as a potential anticancer agent. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been studied for its potential use in organic solar cells and as a building block for designing new materials with unique properties.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXTZOCAOLDAE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)


![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)
